2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one
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Overview
Description
2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one is a complex organic compound that features a bromophenyl group, a pyrimidinylamino group, and an azetidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route starts with the bromination of a phenyl ring to introduce the bromophenyl group. This is followed by the formation of an azetidinone ring through cyclization reactions. The pyrimidinylamino group is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrimidinylamino group can form hydrogen bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)pyridine: Similar in structure but lacks the azetidinone and pyrimidinylamino groups.
3-Bromoimidazo[1,2-a]pyridine: Contains a bromophenyl group but has a different heterocyclic core.
N-(Pyridin-2-yl)amides: Shares the pyridinyl group but differs in the overall structure and functional groups.
Uniqueness
2-(4-Bromophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one is unique due to its combination of a bromophenyl group, an azetidinone ring, and a pyrimidinylamino group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O/c16-12-3-1-11(2-4-12)7-15(21)20-8-13(9-20)19-14-5-6-17-10-18-14/h1-6,10,13H,7-9H2,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJDSGRQXLFQBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)Br)NC3=NC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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